molecular formula C13H9BrN2S B069382 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline CAS No. 178804-06-3

4-(Benzo[d]thiazol-2-yl)-2-bromoaniline

Cat. No.: B069382
CAS No.: 178804-06-3
M. Wt: 305.19 g/mol
InChI Key: PZNQWLHSPUPLEL-UHFFFAOYSA-N
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Description

4-(Benzo[d]thiazol-2-yl)-2-bromoaniline is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

The synthesis of 4-(Benzo[d]thiazol-2-yl)-2-bromoaniline can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions typically include refluxing the mixture for several hours to ensure complete bromination . Industrial production methods may involve more efficient processes such as microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

4-(Benzo[d]thiazol-2-yl)-2-bromoaniline undergoes various chemical reactions, including:

Scientific Research Applications

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2S/c14-9-7-8(5-6-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNQWLHSPUPLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327753
Record name 4-(1,3-Benzothiazol-2-yl)-2-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178804-06-3
Record name 4-(1,3-Benzothiazol-2-yl)-2-bromoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(4'-aminophenyl) benzothiazole (0.45 g, 1.99 mmol) in CH2Cl2 (50 ml) was added a solution of bromine (0.32 g, 1.99 mmol) in CH2Cl2 (10 ml) at -5° C. After the reaction mixture had been stirred still at -5° C. for 2 minutes, it was poured into ice-water (400 ml). The resulting mixture was stirred for 40 minutes at room temperature. The organic layer was separated, washed with 10% aqueous sodium thiosulfate (50 ml×2) and water (60 ml×2), dried (MgSO4) and concentrated. The residue was chromatographed on a silica gel column, eluting with ethyl acetate-hexane (1:3), to give pale yellow crystals (0.48 g, 79.1%), m.p. 160.0-161.4° C.
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
79.1%

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